GW-3333 vs. Anti-TNF Antibody: Differential Efficacy in 21-Day Rat Adjuvant Arthritis Model
In a 21-day rat adjuvant arthritis model, GW-3333 and a neutralizing anti-TNF antibody were directly compared for their effects on ankle swelling and joint destruction. While the anti-TNF antibody failed to inhibit either parameter, GW-3333 demonstrated inhibition of both ankle swelling and joint destruction, as assessed by histology and radiology [1]. This head-to-head comparison provides the strongest evidence for the functional advantage of dual TACE/MMP inhibition over neutralizing TNF-α alone.
| Evidence Dimension | In Vivo Arthritis Model: Ankle Swelling and Joint Destruction |
|---|---|
| Target Compound Data | GW-3333: Inhibition of both ankle swelling and joint destruction |
| Comparator Or Baseline | Anti-TNF Antibody: No inhibition of ankle swelling or joint destruction |
| Quantified Difference | Not quantifiable as a single numeric value; endpoint is a qualitative efficacy difference ('inhibition' vs. 'no inhibition'). |
| Conditions | 21-day rat adjuvant arthritis model, oral GW-3333 b.i.d. |
Why This Matters
This data proves that for research in chronic arthritis models, a dual TACE/MMP inhibitor is required to address both inflammatory swelling and structural joint damage, which a standard anti-TNF biologic fails to do.
- [1] Conway JG, Andrews RC, Beaudet B, Bickett DM, Boncek V, Brodie TA, et al. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases. J Pharmacol Exp Ther. 2001 Sep;298(3):900-8. View Source
